

The Impact of YCH2823 on the Ubiquitin-Proteasome System: A Technical Guide

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Compound of Interest

Compound Name: YCH2823

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Abstract

YCH2823 is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a critical deubiquitylating enzyme within the ubiquitin-proteasome system. By directly engaging the catalytic domain of USP7, **YCH2823** triggers a cascade of events that culminate in cell cycle arrest and apoptosis in a variety of cancer cell lines, including those with wild-type and mutant TP53. This technical guide provides a comprehensive overview of the mechanism of action of **YCH2823**, its quantitative impact on cellular processes, and detailed protocols for key experimental assays.

Introduction to the Ubiquitin-Proteasome System and USP7

The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular machinery responsible for protein degradation and homeostasis. A key component of this system is the deubiquitylating enzymes (DUBs), which remove ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 7 (USP7) is a prominent DUB that plays a crucial role in regulating the stability of numerous proteins involved in cell cycle control, DNA damage response, and oncogenesis. One of its most well-characterized substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53

for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby suppressing its tumor-suppressive functions.

YCH2823: A Potent and Selective USP7 Inhibitor

YCH2823 was developed as a potent and selective inhibitor of USP7, demonstrating significantly greater efficacy than its predecessor, FT671.^[1] It directly interacts with the catalytic domain of USP7, preventing the cleavage of ubiquitinated substrates.^[1]

Quantitative Data

The inhibitory potency and binding affinity of **YCH2823** for USP7 have been quantitatively determined through various biochemical and cellular assays.

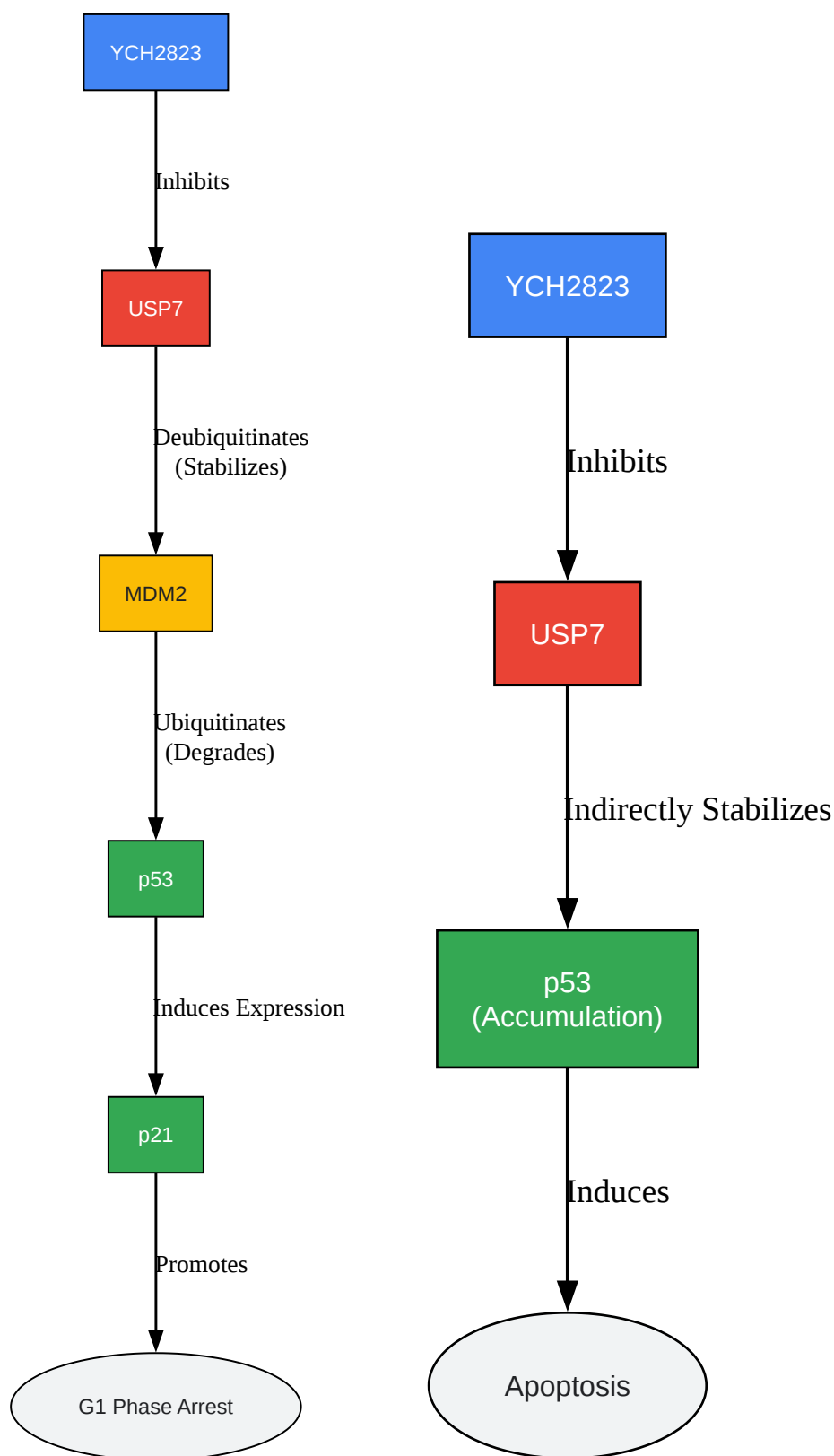
Parameter	Value	Assay	Target	Reference
IC50	49.6 nM	Biochemical Assay	USP7	^[2]
Kd	117 nM	Biophysical Assay	USP7 Catalytic Domain	^[2]

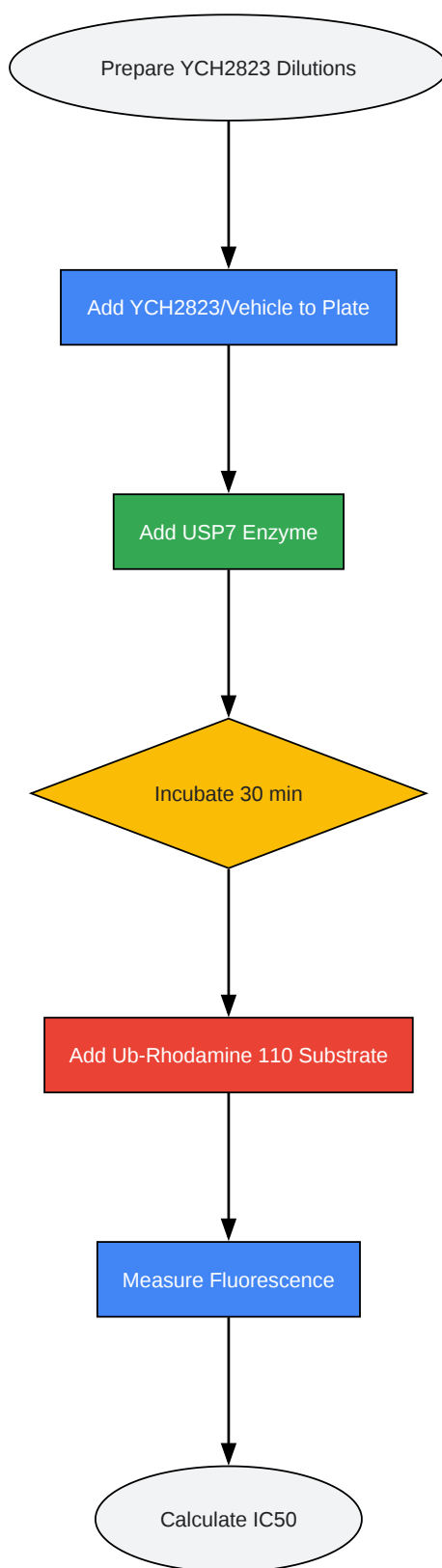
Mechanism of Action and Impact on Signaling Pathways

The primary mechanism of action of **YCH2823** is the direct inhibition of USP7's deubiquitinating activity. This initiates a signaling cascade with significant consequences for cell fate.

The p53-p21 Axis

Inhibition of USP7 by **YCH2823** leads to the destabilization of MDM2. This, in turn, results in the accumulation and activation of the tumor suppressor protein p53.^[1] Activated p53 then transcriptionally upregulates the expression of downstream target genes, most notably the cyclin-dependent kinase inhibitor p21.^[1] The increased levels of p21 lead to cell cycle arrest in the G1 phase, preventing cancer cell proliferation.^[1]





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References

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